
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a guanidino group on the side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid typically involves the protection of the amino group of L-lysine with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The guanidino group can be introduced by reacting the protected lysine with a guanidinating reagent such as O-methylisourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Deprotected amino acid.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
Chemistry
In chemistry, (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is used as a building block for the synthesis of peptides and proteins. Its protected amino group allows for selective reactions at other functional groups.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms. The guanidino group is particularly useful for investigating interactions with arginine-binding proteins.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The guanidino group can enhance binding affinity to certain biological targets, making it a valuable scaffold for drug design.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for large-scale production processes.
作用機序
The mechanism of action of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with negatively charged residues in proteins. This can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
L-arginine: Similar in structure due to the presence of a guanidino group.
Nα-benzyloxycarbonyl-L-lysine: Similar due to the benzyloxycarbonyl-protected amino group.
Uniqueness
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is unique in that it combines both the benzyloxycarbonyl protection and the guanidino functionality. This dual functionality allows for selective reactions and interactions, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C15H22N4O4 |
|---|---|
分子量 |
322.36 g/mol |
IUPAC名 |
6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18) |
InChIキー |
KTPKIMJAZDFELN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


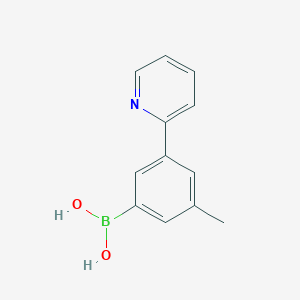

![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
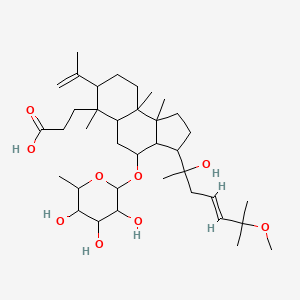

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)

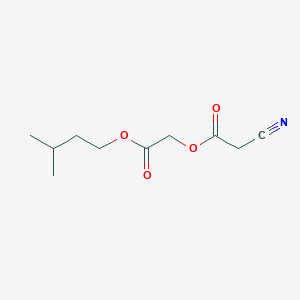
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
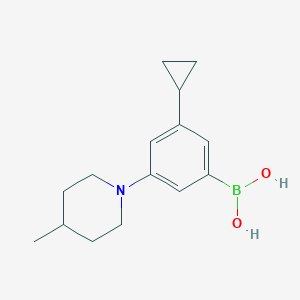
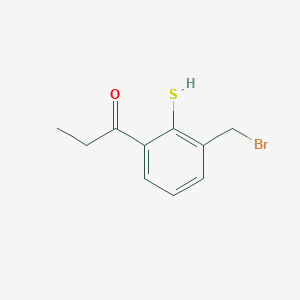
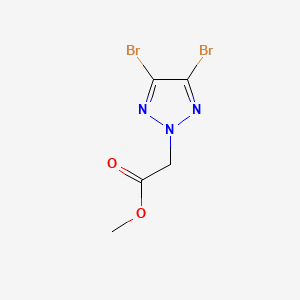
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
